5-Cyclopropyl-2-fluoro-4-iodopyridine

Cross-Coupling Halopyridine Reactivity Carbonylative Coupling

5-Cyclopropyl-2-fluoro-4-iodopyridine (CAS 1034467-84-9) is a tetra-substituted pyridine building block featuring a cyclopropyl group at position 5, fluorine at position 2, and iodine at position 4 on the pyridine ring. This distinct substitution pattern enables sequential, site-selective functionalization via orthogonal cross-coupling and nucleophilic aromatic substitution (SNAr) chemistries.

Molecular Formula C8H7FIN
Molecular Weight 263.054
CAS No. 1034467-84-9
Cat. No. B2355474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclopropyl-2-fluoro-4-iodopyridine
CAS1034467-84-9
Molecular FormulaC8H7FIN
Molecular Weight263.054
Structural Identifiers
SMILESC1CC1C2=CN=C(C=C2I)F
InChIInChI=1S/C8H7FIN/c9-8-3-7(10)6(4-11-8)5-1-2-5/h3-5H,1-2H2
InChIKeyBBPWTPNPVSSCRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Cyclopropyl-2-fluoro-4-iodopyridine CAS 1034467-84-9: Procurement & Differentiation Overview


5-Cyclopropyl-2-fluoro-4-iodopyridine (CAS 1034467-84-9) is a tetra-substituted pyridine building block featuring a cyclopropyl group at position 5, fluorine at position 2, and iodine at position 4 on the pyridine ring . This distinct substitution pattern enables sequential, site-selective functionalization via orthogonal cross-coupling and nucleophilic aromatic substitution (SNAr) chemistries. The compound is supplied as a research intermediate with a typical purity of ≥98%, stored sealed in dry conditions at 2–8 °C .

Why a Simple 2-Fluoro-4-iodopyridine or 5-Alkyl Analog Cannot Replace 5-Cyclopropyl-2-fluoro-4-iodopyridine


Superficially similar pyridine building blocks cannot be interchanged without consequence. The cyclopropyl substituent is not a passive alkyl group; its unique bent-bond character, high C–C bond energy (~1.51 Å, between single and double bond), and constrained geometry impart distinct steric and electronic effects that can enhance metabolic stability, receptor affinity, and reduce plasma clearance relative to methyl or other straight-chain alkyl analogs [1]. Simultaneously, the 2-fluoro-4-iodo substitution pattern provides a pair of halogen handles with orthogonal reactivity—the iodine at position 4 is preferentially activated in oxidative addition/cross-coupling, while the fluorine at position 2 undergoes nucleophilic aromatic substitution under orthogonal conditions [2]. Replacing the iodine with bromine reduces cross-coupling efficiency, while altering the cyclopropyl to a methyl group forfeits the documented pharmacokinetic advantages of the strained carbocycle.

5-Cyclopropyl-2-fluoro-4-iodopyridine: Quantitative Differentiation Evidence vs. Analogs


Superior Reactivity of 4-Iodo vs. 4-Bromo Substituent in Palladium-Catalyzed Carbonylative Coupling

The 4-iodo substituent in the target compound provides a significant reactivity advantage over the corresponding 4-bromo analog in palladium-catalyzed carbonylative coupling reactions. Under optimized conditions, iodopyridines afford benzoylpyridine products in 80–95% yield, whereas bromopyridines require harsher conditions and deliver lower yields [1]. This well-established reactivity order (I > Br >> Cl) is critical for synthetic efficiency, reducing catalyst loading, reaction time, and by-product formation in multi-step pharmaceutical syntheses.

Cross-Coupling Halopyridine Reactivity Carbonylative Coupling

Cyclopropyl vs. Methyl Substitution: Documented Pharmacokinetic Advantages in Drug Design

The cyclopropyl group at position 5 is not merely a bulkier alkyl substituent. A comprehensive review of cyclopropyl-containing drugs demonstrates that this strained ring system can enhance metabolic stability, increase drug efficacy, reduce off-target effects, improve receptor affinity, limit peptide hydrolysis, increase blood-brain barrier permeability, reduce plasma clearance, and improve dissociation constant (pKa) relative to straight-chain alkyl counterparts such as methyl or ethyl groups [1]. Although direct comparative microsomal stability data for 5-cyclopropyl-2-fluoro-4-iodopyridine versus 5-methyl-2-fluoro-4-iodopyridine are not publicly available, the consistent class-level behavior of cyclopropyl-substituted heterocycles provides a strong rationale for selecting the cyclopropyl analog in lead optimization campaigns targeting improved pharmacokinetic profiles.

Metabolic Stability Cyclopropyl Effect Drug Design

Orthogonal Reactivity of 2-Fluoro-4-iodo Handles vs. Symmetrical Dihalopyridines (e.g., 2,4-Dichloropyridine) for Sequential Derivatization

The 2-fluoro-4-iodopyridine core—present in 5-cyclopropyl-2-fluoro-4-iodopyridine—offers a distinct synthetic advantage over symmetrical dihalopyridines such as 2,4-dichloropyridine or 2,4-dibromopyridine. In the latter, both halogen substituents have similar reactivity, leading to statistical mixtures in cross-coupling reactions. In contrast, the 2-fluoro-4-iodo pattern enables sequential, fully chemoselective derivatization: the iodine at position 4 undergoes preferential oxidative addition in palladium-catalyzed couplings or can be converted to a Grignard reagent for reaction with electrophiles; subsequently, the fluorine at position 2 undergoes facile nucleophilic aromatic substitution with alkoxide nucleophiles [1]. This orthogonal reactivity eliminates the need for protecting group strategies and simplifies purification, representing a meaningful productivity gain for medicinal chemistry laboratories synthesizing focused compound libraries.

Orthogonal Functionalization Halogen Dance Peptidomimetic Scaffolds

Validated Synthetic Accessibility: 65% Isolated Yield via Halogen Dance from 5-Cyclopropyl-2-fluoro-3-iodopyridine

A reproducible synthetic route to 5-cyclopropyl-2-fluoro-4-iodopyridine has been described in patent literature, achieving 65% isolated yield via a halogen dance rearrangement of 5-cyclopropyl-2-fluoro-3-iodopyridine using lithium diisopropylamide (LDA) in THF at −75 °C, followed by aqueous quench . The procedure is conducted on a multi-gram scale (1.7 g starting material, 1.1 g product), demonstrating scalability for research quantities. While a direct comparator yield for an alternative synthetic approach to the same compound is not available, the existence of a documented, reproducible protocol reduces synthetic risk for procurement decisions and provides a benchmark for in-house synthesis or custom synthesis negotiations.

Synthetic Route Halogen Dance Process Chemistry

5-Cyclopropyl-2-fluoro-4-iodopyridine: High-Value Application Scenarios for Procurement Decision-Making


Sequential Derivatization for Kinase Inhibitor Fragment Libraries

The orthogonal reactivity of the 2-fluoro-4-iodo pattern—chemoselective cross-coupling at the 4-position followed by SNAr at the 2-position [1]—makes 5-cyclopropyl-2-fluoro-4-iodopyridine an ideal scaffold for generating diverse kinase-focused compound libraries. The cyclopropyl group may contribute additional conformational constraint and metabolic stability [2]. This compound enables efficient parallel synthesis of 2,4-disubstituted-5-cyclopropylpyridine analogs without protecting group manipulations.

Peptidomimetic Scaffold Construction

5-Cyclopropyl-2-fluoro-4-iodopyridine can serve as a rigid aromatic scaffold replacing the central amino acid residue in tripeptidomimetics. The iodine at position 4 is converted to a Grignard reagent for coupling with amino aldehyde electrophiles, while the fluorine at position 2 is subsequently substituted with alkoxides to introduce additional recognition elements [1]. The cyclopropyl substituent at position 5 provides steric and electronic tuning of the scaffold geometry.

Late-Stage Functionalization in Drug Discovery Programs Requiring High Metabolic Stability

For lead optimization programs where metabolic stability is a key liability, the cyclopropyl substituent offers a validated strategy for reducing oxidative metabolism compared to methyl or ethyl analogs [1]. Incorporating 5-cyclopropyl-2-fluoro-4-iodopyridine as a late-stage diversification handle allows medicinal chemists to rapidly explore structure-activity relationships (SAR) around the pyridine core while maintaining favorable ADME properties anticipated from the cyclopropyl group.

Building Block for CCR5 Antagonist and Kinase Inhibitor Synthesis

Patent literature indicates that cyclopropyl-substituted pyridines are key intermediates in the synthesis of CCR5 antagonists for HIV and inflammatory disease indications, as well as kinase inhibitors targeting CDK12 and other oncology-relevant kinases [1][2]. 5-Cyclopropyl-2-fluoro-4-iodopyridine provides the core substitution pattern required for these chemotypes, with the iodine serving as the primary vector for palladium-catalyzed diversification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Cyclopropyl-2-fluoro-4-iodopyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.